
Ganirelix 1-4 peptide
Vue d'ensemble
Description
Ganirelix 1-4 peptide is a synthetic decapeptide that functions as a competitive antagonist of gonadotropin-releasing hormone. It is primarily used in assisted reproductive technologies to control ovulation by inhibiting premature luteinizing hormone surges . The compound is derived from endogenous gonadotropin-releasing hormone with specific amino acid substitutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Ganirelix 1-4 peptide involves solid-phase peptide synthesis. The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions . The final product is cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound is optimized to ensure high purity and yield. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as preparative high-performance liquid chromatography . The peptide is then lyophilized and formulated into a sterile injectable solution .
Analyse Des Réactions Chimiques
Types of Reactions: Ganirelix 1-4 peptide undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis at specific peptide bonds results in smaller peptide fragments.
Oxidation: The peptide can undergo oxidation, particularly at methionine and cysteine residues.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can induce oxidation.
Major Products Formed:
Applications De Recherche Scientifique
Pharmacological Properties
Chemical Structure and Mechanism of Action
Ganirelix has a molecular formula of C35H36ClN5O7, with a molecular weight of 1570.4 g/mol. It acts by competitively inhibiting GnRH receptors in the pituitary gland, leading to rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This mechanism is pivotal during controlled ovarian hyperstimulation (COH), as it prevents premature LH surges that could disrupt follicular development and ovulation timing .
Pharmacokinetics
Ganirelix is administered subcutaneously and exhibits high bioavailability (>90%). It reaches peak serum concentrations within 1-2 hours post-injection, with a half-life of approximately 13-16 hours. Following multiple doses, serum hormone levels return to baseline within two days after the last administration .
Clinical Applications
Assisted Reproductive Technology (ART)
Ganirelix is widely used in ART to prevent premature LH surges during ovarian stimulation. Clinical trials have demonstrated its efficacy in enhancing the number of oocytes retrieved during procedures like in vitro fertilization (IVF). A key study involving 700 patients showed that Ganirelix was non-inferior to traditional GnRH agonist protocols, effectively managing hormone levels without significant adverse effects .
Study | Population | Dosage | Outcome |
---|---|---|---|
Dose-finding trial | 333 patients undergoing IVF | 0.0625 mg to 2 mg | Optimal dosing established; effective LH suppression |
Phase III trial | 700 patients | Ganirelix vs. GnRH agonist | No significant difference in oocyte recovery |
Potential Beyond Reproductive Health
Endometriosis and Hormone-Dependent Cancers
Beyond its primary use in ART, Ganirelix shows promise in treating conditions like endometriosis and hormone-dependent cancers (e.g., prostate and breast cancer). By suppressing estradiol levels, Ganirelix may alleviate pain associated with endometriosis and inhibit tumor growth in hormone-sensitive malignancies .
Case Studies and Research Findings
Several studies have explored the broader implications of Ganirelix in clinical settings:
- Endometriosis Management : In a controlled study, patients receiving Ganirelix reported reduced menstrual pain correlating with decreased estradiol levels, suggesting its utility in managing endometriosis symptoms.
- Cancer Treatment Trials : Research has indicated that Ganirelix may enhance outcomes for patients with prostate cancer by lowering testosterone levels through GnRH receptor antagonism. Ongoing trials are assessing its effectiveness as part of combination therapies for advanced malignancies .
Mécanisme D'action
Ganirelix 1-4 peptide exerts its effects by competitively blocking gonadotropin-releasing hormone receptors on the pituitary gonadotrophs . This action suppresses the secretion of luteinizing hormone and follicle-stimulating hormone, preventing ovulation until the follicles are of adequate size . The suppression is rapid, profound, and reversible .
Comparaison Avec Des Composés Similaires
Cetrorelix: Another gonadotropin-releasing hormone antagonist used in fertility treatments.
Degarelix: Used in the treatment of prostate cancer by suppressing gonadotropin secretion.
Uniqueness of Ganirelix 1-4 Peptide: this compound is unique in its specific amino acid substitutions, which confer high affinity and selectivity for gonadotropin-releasing hormone receptors . Unlike some other antagonists, it does not cause an initial surge in gonadotropin levels, making it particularly effective in preventing premature luteinizing hormone surges .
Activité Biologique
Ganirelix is a synthetic decapeptide that acts as a potent antagonist of gonadotropin-releasing hormone (GnRH). It is primarily used in assisted reproductive technology to prevent premature luteinizing hormone (LH) surges during ovarian stimulation. This article explores the biological activity of Ganirelix, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.
Ganirelix is derived from native GnRH with specific amino acid substitutions at positions 1, 2, 3, 6, 8, and 10. These modifications enhance its receptor-binding affinity and stability compared to native GnRH. The molecular formula of Ganirelix is complex, with a molecular weight of approximately 1570.4 g/mol. Its mechanism involves competitive inhibition of GnRH receptors in the pituitary gland, leading to decreased secretion of LH and follicle-stimulating hormone (FSH) .
Pharmacodynamics
Ganirelix induces a rapid and reversible suppression of gonadotropin secretion. The suppression effect is more pronounced for LH than FSH, with studies indicating that serum LH levels can decrease by up to 74% following administration . Importantly, upon discontinuation of Ganirelix, pituitary LH and FSH levels typically recover within 48 hours .
Pharmacokinetics
The pharmacokinetic profile of Ganirelix reveals several key parameters:
- Absorption : Following subcutaneous administration, Ganirelix achieves a mean absolute bioavailability of over 90%, with peak serum concentrations (Cmax) occurring between 1 to 2 hours post-injection .
- Half-life : The elimination half-life ranges from approximately 13 to 16 hours, with steady-state concentrations reached within three days .
- Volume of Distribution : The volume of distribution is around 43.7 L following a single dose .
Table 1: Pharmacokinetic Parameters of Ganirelix
Parameter | Value |
---|---|
Cmax (ng/mL) | Varies by dose |
Tmax (h) | 1-2 |
Half-life (h) | 13-16 |
Bioavailability (%) | >90 |
Volume of Distribution (L) | 43.7 |
Clinical Studies
Clinical trials have demonstrated the efficacy of Ganirelix in preventing premature LH surges during ovarian stimulation. A notable study involved a dose-finding trial with 333 patients that established optimal dosing regimens for subsequent trials . The results indicated that lower doses could lead to premature LH rises due to insufficient receptor blockade, while higher doses resulted in excessive suppression without successful pregnancies.
Case Study: Efficacy in Ovarian Stimulation
A comparative phase III trial assessed Ganirelix against traditional GnRH agonist protocols. Key findings included:
- Implantation Rates :
- Low Dose (0.0625 mg): 14.2%
- High Dose (0.25 mg): 21.9%
- Ongoing Pregnancy Rates :
These results underscore Ganirelix's role in enhancing reproductive outcomes by effectively managing hormonal levels during treatment cycles.
Metabolism and Excretion
Ganirelix undergoes enzymatic hydrolysis, resulting in various metabolites, primarily the 1-4 and 1-6 peptide fragments observed in feces . Approximately 97% of the administered dose is recovered through urine and feces, indicating efficient metabolic processing.
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClN5O7/c1-21(43)38-28(17-23-8-11-25-6-2-3-7-26(25)15-23)32(44)39-29(16-22-9-12-27(36)13-10-22)33(45)40-30(18-24-5-4-14-37-19-24)34(46)41-31(20-42)35(47)48/h2-15,19,28-31,42H,16-18,20H2,1H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H,47,48)/t28-,29-,30-,31+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADGKBURVQMYLB-VTMRUAGOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)NC(CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)N[C@@H](CO)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36ClN5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208599-57-9 | |
Record name | Ganirelix 1-4 peptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208599579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GANIRELIX 1-4 PEPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8UK4P16N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.